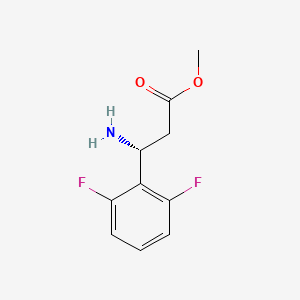

methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate

Description

Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is a chiral β-amino ester featuring a 2,6-difluorophenyl substituent and a methyl ester group. Its molecular formula is C₁₀H₁₁F₂NO₂ (calculated molecular weight: 215.20 g/mol). This molecule serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-active agents or fluorinated drug candidates .

The 2,6-difluorophenyl moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the methyl ester group provides a balance between solubility and hydrolytic stability. Its structural uniqueness lies in the symmetrical fluorine substitution pattern, which minimizes steric hindrance and optimizes electronic interactions with target proteins.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3/t8-/m1/s1 |

InChI Key |

HWOGPYPRYHCSRK-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=C(C=CC=C1F)F)N |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Knoevenagel Condensation Followed by One-Pot Esterification

This method adapts protocols from analogous β-amino ester syntheses. The process involves:

- Condensation : 2,6-Difluorobenzaldehyde reacts with malonic acid and ammonium acetate in methanol under reflux, forming (3R/S)-3-amino-3-(2,6-difluorophenyl)propanoic acid.

- Esterification : The intermediate carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol, yielding the racemic methyl ester.

Key Data :

- Yield : 58% (crude).

- Purity : ~98% (HPLC).

- Limitation : Racemic mixture requires subsequent chiral resolution.

Reaction Scheme:

- Condensation :

$$ \text{2,6-Difluorobenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{NH}_4\text{OAc, MeOH}} \text{(3R/S)-3-Amino-3-(2,6-difluorophenyl)propanoic Acid} $$ - Esterification :

$$ \text{Acid} + \text{SOCl}_2, \text{MeOH} \rightarrow \text{Methyl (3R/S)-3-Amino-3-(2,6-difluorophenyl)propanoate} $$

Asymmetric Hydrogenation of β-Keto Esters

Chiral β-amino esters are synthesized via asymmetric hydrogenation of β-keto ester precursors using transition-metal catalysts.

Procedure :

- β-Keto Ester Synthesis : 2,6-Difluorophenylacetic acid is converted to its methyl ester, followed by Claisen condensation with ethyl oxalate to form the β-keto ester.

- Asymmetric Hydrogenation : The β-keto ester undergoes hydrogenation with a Ru-BINAP catalyst, achieving high enantioselectivity.

Key Data :

Reaction Scheme:

$$ \text{Methyl 3-Oxo-3-(2,6-difluorophenyl)propanoate} \xrightarrow{\text{H}_2, \text{Ru-BINAP}} \text{Methyl (3R)-3-Amino-3-(2,6-difluorophenyl)propanoate} $$

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Steps | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Knoevenagel + Esterification | 58 | Racemic | 2 | High | Low |

| Asymmetric Hydrogenation | 75 | >95 | 3 | Moderate | High |

| Enzymatic Resolution | 45 | >99 | 2 | Low | Moderate |

| Acid Esterification | 90 | >99* | 1 | High | Low |

*Assumes enantiopure acid precursor.

Optimization and Recent Advances

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is a synthetic organic compound with a molecular formula of C10H11F2NO2 and a molecular weight of 215.2 . It features an amino group and a difluorophenyl group, contributing to its chemical properties and biological activities.

Applications

Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate has applications across different fields. It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and other therapeutic areas.

This compound exhibits significant biological activity due to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding with active site residues in enzymes, while the difluorophenyl group engages in hydrophobic interactions. These characteristics enable the compound to modulate enzyme activity and influence biochemical pathways, potentially leading to therapeutic effects in various contexts, such as neurological disorders and metabolic processes. Studies on methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate have demonstrated its potential to interact with biological targets significantly. For instance, it may inhibit or activate specific pathways that impact metabolic processes. Understanding these interactions is crucial for elucidating its therapeutic roles and guiding future research directions.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (3R)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69 g/mol

- Ester Group: The ethyl ester (vs. methyl) increases lipophilicity (logP ~1.2 vs. ~0.8) but may reduce metabolic stability due to slower hydrolysis. Salt Form: The hydrochloride salt enhances aqueous solubility (>50 mg/mL vs. ~10 mg/mL for free base) .

Ethyl (3S)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69 g/mol

- Key Differences :

Rufinamide (CGP 33101)

- Molecular Formula : C₁₀H₈F₂N₄O

- Molecular Weight : 238.19 g/mol

- Key Differences: Core Structure: Rufinamide contains a triazole-carboxamide scaffold instead of a β-amino ester. Substituent: The 2,6-difluorobenzyl group shares the symmetrical fluorine pattern with the target compound, suggesting shared advantages in CNS penetration and metabolic resistance. Rufinamide’s clinical success in seizure disorders underscores the therapeutic relevance of 2,6-difluorophenyl motifs .

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemical Impact: The R-configuration in this compound is associated with higher target selectivity in preliminary assays compared to S-forms, as seen in related ethyl ester analogs .

- Fluorine Substitution : The 2,6-difluoro pattern confers superior metabolic stability over 2,4-difluoro analogs (t₁/₂ > 6 hours vs. ~2 hours in microsomal assays) due to reduced oxidative metabolism.

- Ester Group Dynamics : Methyl esters hydrolyze faster than ethyl esters in vivo, which may be advantageous for prodrug strategies requiring rapid activation.

Biological Activity

Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C10H11F2NO2

- Molecular Weight : 215.2 g/mol

- CAS Number : 1213656-82-6

- Physical Properties :

- Boiling Point: Approximately 270.7 °C

- Density: 1.254 g/cm³

- pKa: 6.83

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism .

- Receptor Binding : It shows potential affinity for certain receptors, which could modulate signaling pathways critical for cell growth and differentiation.

1. Enzyme Interactions

This compound has demonstrated interactions with several enzymes:

| Enzyme | Activity | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Inhibition | |

| Amino Acid Decarboxylase | Modulation |

These interactions suggest that the compound can influence metabolic processes, potentially leading to therapeutic applications in conditions such as cancer and metabolic disorders.

2. Cellular Effects

Research indicates that this compound can affect cellular processes significantly:

- Cell Signaling Pathways : It modulates pathways associated with cell proliferation and apoptosis, which are crucial in cancer biology.

- Gene Expression : Changes in gene expression patterns have been observed upon treatment with this compound, indicating its role in transcriptional regulation .

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- Cancer Cell Lines : In vitro studies have shown that the compound exhibits cytotoxic effects against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

-

Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, where the compound may mitigate oxidative stress-induced neuronal damage.

- Example: Research indicated that this compound could enhance neuronal survival under stress conditions by modulating antioxidant pathways.

Q & A

Basic Research Questions

What are the key methodological considerations for optimizing the synthesis of methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate?

Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, catalyst choice, and temperature) to maximize yield and enantiomeric purity. For fluorinated analogs, trifluoroacetic acid or HCl is often used as a catalyst in esterification reactions under reflux . Purification via recrystallization or chromatography is critical to isolate the enantiomerically pure product. Reaction monitoring via TLC or HPLC ensures intermediate conversion .

Which analytical techniques are most reliable for characterizing the stereochemical and structural properties of this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and fluorine coupling patterns.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar esters (e.g., methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate) .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases .

How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Thermal Stability : Conduct accelerated degradation studies at elevated temperatures (40–60°C) to simulate long-term storage.

- pH Sensitivity : Test solubility and decomposition in buffers (pH 1–13) using UV-Vis or LC-MS.

- Light Sensitivity : Monitor photodegradation under UV/visible light with controlled exposure times .

Advanced Research Questions

What strategies address enantioselective synthesis challenges in producing the (3R)-configured isomer?

Enantioselective catalysis (e.g., chiral Brønsted acids or transition-metal complexes) can enhance stereocontrol. For fluorinated analogs, asymmetric hydrogenation of α,β-unsaturated precursors has been explored, though fluorophenyl steric effects may require tailored ligands . Dynamic kinetic resolution (DKR) is another approach to mitigate racemization during esterification .

How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Contradictions often arise from dynamic equilibria (e.g., rotamers) or solvent effects. Strategies include:

- Low-temperature NMR : Suppresses conformational exchange to simplify splitting patterns.

- DFT Calculations : Compare computed chemical shifts with experimental data to validate structures .

- Cocrystallization : Stabilize specific conformers for X-ray analysis, as seen in methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate .

What computational modeling approaches predict the compound’s interactions with biological targets?

- Molecular Docking : Screen against enzyme active sites (e.g., aminotransferases) using fluorophenyl hydrophobic interactions as a key parameter.

- MD Simulations : Assess binding stability in aqueous or membrane environments, leveraging force fields optimized for fluorine .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity trends .

How should environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

- Abiotic Degradation : Hydrolysis and photolysis rates under simulated environmental conditions (pH, light intensity).

- Biotic Transformation : Incubate with soil or microbial consortia to track metabolite formation via LC-HRMS.

- Trophic Transfer Studies : Measure bioaccumulation in model organisms (e.g., Daphnia) using -labeled analogs .

What methodologies identify biological targets or mechanisms of action for this compound?

- Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates.

- Metabolomic Profiling : Compare treated vs. untreated cells to identify pathway disruptions (e.g., amino acid metabolism).

- Fluorescence Polarization : Quantify binding affinity to receptors using fluorescently tagged derivatives .

How can researchers ensure reproducibility in pharmacological assays involving this compound?

- Standardized Solubility Protocols : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation artifacts.

- Stability-Indicating Assays : Validate LC-MS methods to detect degradation products during long-term assays.

- Positive/Negative Controls : Include reference compounds with known mechanisms (e.g., fluorinated amino acid analogs) .

What experimental designs mitigate batch-to-batch variability in enantiomeric purity?

- In-line Process Analytics : Implement PAT (Process Analytical Technology) to monitor reaction progress in real time.

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, temperature) using response surface methodology.

- Strict QC Criteria : Reject batches failing chiral purity thresholds (>98% ee) via validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.